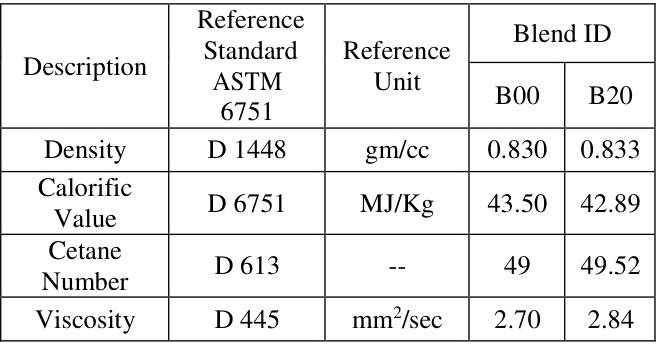
methyl 2-bromo-5-sulfanylbenzoate
Description
Methyl 2-bromo-5-sulfanylbenzoate is an aromatic ester derivative featuring a bromine atom at the ortho position (C2) and a sulfanyl (-SH) group at the para position (C5) of the benzene ring. Its molecular formula is C₈H₇BrO₂S, with a molecular weight of approximately 247.11 g/mol.
Properties
CAS No. |
1565039-15-7 |
|---|---|
Molecular Formula |
C8H7BrO2S |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 2-bromo-5-sulfanylbenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-bromo-5-sulfanylbenzoate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Substituent Effects on Reactivity: The bromo group in this compound enhances its susceptibility to nucleophilic aromatic substitution (NAS) compared to the chloro analog, which has a weaker leaving group . The sulfanyl (-SH) group offers nucleophilic reactivity, enabling disulfide bond formation or thiol-ene "click" chemistry, unlike the sulfamoyl (-SO₂NH₂) or aminosulfonyl (-SO₂NH₂) groups in analogs, which are more polar and less nucleophilic .
In contrast, the bromo group in the target compound withdraws electrons, increasing electrophilicity at the ester carbonyl .
Physical Properties :
- Bromine’s higher atomic mass contributes to the target compound’s greater molecular weight compared to its chloro analog. Sulfanyl groups may reduce water solubility relative to sulfonamides due to lower polarity .

- Data from methyl ester analogs (Table 3, ) suggests that electron-withdrawing groups like Br or Cl increase boiling points compared to methoxy-substituted esters.
Highlights:
- Synthetic Versatility : The bromo group in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, a pathway less feasible with chloro or methoxy analogs .
- Thiol Chemistry: The sulfanyl group enables unique reactivity, such as gold-thiolate nanoparticle synthesis or protease inhibition studies, distinct from sulfonamide-based analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



